(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 648920-52-9
VCID: VC20275929
InChI: InChI=1S/C15H17N5O3/c16-18-17-9-14-10-20(15(22)23-14)12-3-1-11(2-4-12)19-7-5-13(21)6-8-19/h1-4,14H,5-10H2/t14-/m0/s1
SMILES:
Molecular Formula: C15H17N5O3
Molecular Weight: 315.33 g/mol

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one

CAS No.: 648920-52-9

Cat. No.: VC20275929

Molecular Formula: C15H17N5O3

Molecular Weight: 315.33 g/mol

* For research use only. Not for human or veterinary use.

(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one - 648920-52-9

Specification

CAS No. 648920-52-9
Molecular Formula C15H17N5O3
Molecular Weight 315.33 g/mol
IUPAC Name (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C15H17N5O3/c16-18-17-9-14-10-20(15(22)23-14)12-3-1-11(2-4-12)19-7-5-13(21)6-8-19/h1-4,14H,5-10H2/t14-/m0/s1
Standard InChI Key NDIXKVSXSZMUNP-AWEZNQCLSA-N
Isomeric SMILES C1CN(CCC1=O)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN=[N+]=[N-]
Canonical SMILES C1CN(CCC1=O)C2=CC=C(C=C2)N3CC(OC3=O)CN=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(5R)-5-(Azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one (CAS 648920-52-9) belongs to the oxazolidinone class, a family of heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms. Its molecular formula is C₁₅H₁₇N₅O₃, with a molecular weight of 315.33 g/mol. The IUPAC name reflects its stereochemistry at the C5 position (R-configuration), azidomethyl substituent, and 4-(4-oxopiperidin-1-yl)phenyl group at the C3 position of the oxazolidinone core.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₅O₃
Molecular Weight315.33 g/mol
StereochemistryR-configuration at C5
Functional GroupsAzidomethyl, 4-oxopiperidinyl
SolubilityNot reported

Structural Significance

The oxazolidinone core is critical for binding to the 50S ribosomal subunit, a mechanism shared with antibiotics like linezolid . The azidomethyl group at C5 introduces reactivity for click chemistry, enabling conjugation with alkynes via Huisgen cycloaddition. Meanwhile, the 4-oxopiperidinylphenyl moiety at C3 may enhance interactions with bacterial ribosomes or eukaryotic enzymes, as piperidine derivatives are common in kinase inhibitors.

Synthesis and Optimization Challenges

Key Challenges

  • Stereochemical Control: Maintaining the R-configuration at C5 is essential for bioactivity, as evidenced by linezolid’s structure-activity relationships (SAR) .

  • Azide Stability: Azidomethyl groups pose explosion risks under high temperatures, requiring cautious handling.

  • Piperidinyl Oxidation: The 4-oxopiperidine moiety may require protective strategies during synthesis to prevent undesired side reactions.

Pharmacological Properties

Antimicrobial Activity

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . While this compound’s exact MIC values are unreported, structural analogs like linezolid exhibit MICs of 1–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The 4-oxopiperidinylphenyl group may improve penetration into Gram-positive biofilms, a hypothesis supported by similar modifications in second-generation oxazolidinones .

Click Chemistry Applications

The azidomethyl group enables bioorthogonal reactions, facilitating:

  • Drug Delivery Systems: Conjugation with polyethylene glycol (PEG) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Molecular Imaging: Tagging with fluorescent probes for tracking cellular uptake.

Comparative Analysis with Related Oxazolidinones

Table 2: Structural and Functional Comparison

CompoundC5 SubstituentC3 SubstituentKey Activity
LinezolidAcetamidomethyl3-Fluoro-4-morpholinophenylAntibacterial
(5R)-5-(Azidomethyl)-...Azidomethyl4-(4-Oxopiperidinyl)phenylAntimicrobial, Click Chemistry
(R)-(-)-4-Phenyl-2-oxazolidinoneNone4-PhenylChiral Auxiliary

This compound’s azidomethyl group differentiates it from linezolid’s acetamidomethyl chain, potentially altering ribosomal binding kinetics. The 4-oxopiperidinylphenyl group may confer higher lipophilicity (predicted LogP ~1.8) compared to linezolid’s morpholinophenyl moiety (LogP 1.55) , influencing tissue distribution.

Challenges and Future Directions

Toxicity Concerns

Oxazolidinones are associated with myelosuppression and neuropathy due to mitochondrial ribosome inhibition . The azide group introduces additional risks of genotoxicity, necessitating rigorous in vivo safety profiling.

Synthetic Scalability

Multi-step syntheses involving azide incorporation and chiral resolution may limit large-scale production. Continuous-flow reactors could mitigate risks associated with azide handling.

Research Priorities

  • Mechanistic Studies: Elucidate ribosomal binding sites using cryo-EM.

  • Hybrid Derivatives: Combine azidomethyl groups with fluorinated aryl rings to enhance blood-brain barrier penetration .

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